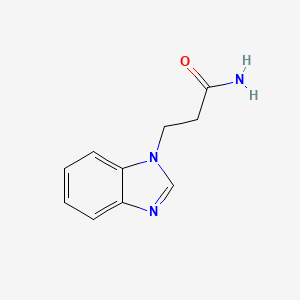
3-(1H-Benzimidazol-1-yl)propanamid
Übersicht
Beschreibung
3-(1H-benzimidazol-1-yl)propanamide (BPA) is a synthetic compound with a wide range of applications in the scientific research field. It is a white, odorless, crystalline solid which is soluble in water, ethanol, and other organic solvents. BPA is used in a variety of industries, including the medical, food, and chemical industries. It is also used in the manufacture of polymers, resins, and plastics. BPA has been used in laboratory experiments for its unique properties, which makes it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik und Toxizitätsvorhersage
Die Verbindung wurde in der Untersuchung von Pharmakokinetik und Toxizitätsvorhersage verwendet. Kenntnisse über Pharmakokinetik und Toxizität wären hilfreich für die Herstellung eines wirksamen Medikaments . In-silico-Modelle werden zur Vorhersage von ADMET-Eigenschaften eingesetzt, um Zeit, Kosten und Tierversuche zu reduzieren .
Antibakterielle Aktivität
Benzimidazolderivate haben eine vielversprechende antimikrobielle Aktivität gezeigt. So zeigte eine Verbindung beispielsweise eine potente antimikrobielle Aktivität in vitro mit MIC gegen E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans und A. niger . Andere Verbindungen zeigen ebenfalls eine gute antimikrobielle Aktivität gegen S. aureus .
Wirkmechanismus
Target of Action
3-(1H-benzimidazol-1-yl)propanamide is a derivative of benzimidazole . Benzimidazole and its derivatives have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry Benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some benzimidazole derivatives have been evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that this compound is a white, solid crystalline compound that is soluble in water and polar solvents, which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound could potentially exert a variety of molecular and cellular effects .
Action Environment
It is known that this compound is a non-combustible, acute toxic cat3 / toxic hazardous materials or hazardous materials causing chronic effects , which could potentially be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
3-(1H-benzimidazol-1-yl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and function, thereby affecting various biochemical processes .
Cellular Effects
The effects of 3-(1H-benzimidazol-1-yl)propanamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the proliferation and differentiation of cells, as well as their response to external stimuli . Additionally, it can impact the expression of genes involved in critical cellular processes, leading to alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-(1H-benzimidazol-1-yl)propanamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in the conformation and activity of the target molecules, thereby influencing their function . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-benzimidazol-1-yl)propanamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 3-(1H-benzimidazol-1-yl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting healthy metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
3-(1H-benzimidazol-1-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(1H-benzimidazol-1-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(1H-benzimidazol-1-yl)propanamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules in various subcellular environments . Understanding the factors that influence its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCMNYFMMLILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348646 | |
| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22492-17-7 | |
| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















